![molecular formula C17H16O8S2 B14256859 1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- CAS No. 312512-78-0](/img/structure/B14256859.png)
1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- is a complex organic compound with the molecular formula C17H16O8S2 It is characterized by the presence of benzenediol groups linked by methylene and sulfonyl groups through an ethene bridge
Méthodes De Préparation
The synthesis of 1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- typically involves multi-step organic reactions. One common method involves the reaction of 1,2-benzenediol with methylene bis(sulfonyl chloride) under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroquinones.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzenediol moieties, using reagents such as halogens or nitrating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Applications De Recherche Scientifique
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and resins.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- can be compared with other similar compounds such as:
1,2-Benzenediol (Catechol): A simpler compound with similar antioxidant properties but lacking the sulfonyl and methylene linkages.
4-Methylcatechol: Another derivative of benzenediol with a methyl group, known for its use in various chemical and biological applications.
2,2’-Methylenebis(1,4-benzenediol): A related compound with methylene linkages but different substitution patterns, used in the synthesis of polymers and resins.
Propriétés
Numéro CAS |
312512-78-0 |
|---|---|
Formule moléculaire |
C17H16O8S2 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
4-[2-[2-(3,4-dihydroxyphenyl)ethenylsulfonylmethylsulfonyl]ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H16O8S2/c18-14-3-1-12(9-16(14)20)5-7-26(22,23)11-27(24,25)8-6-13-2-4-15(19)17(21)10-13/h1-10,18-21H,11H2 |
Clé InChI |
ZWYMHLMQJIRSFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=CS(=O)(=O)CS(=O)(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)

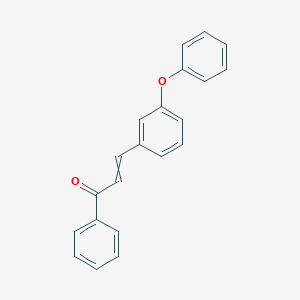


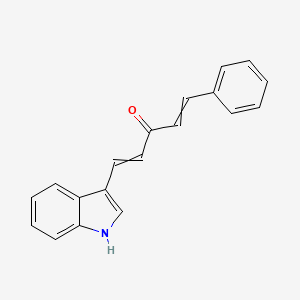


![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
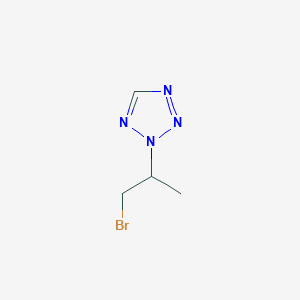
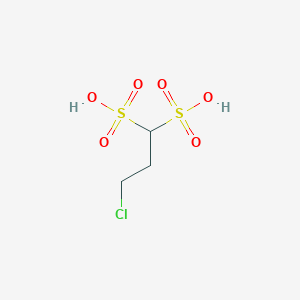

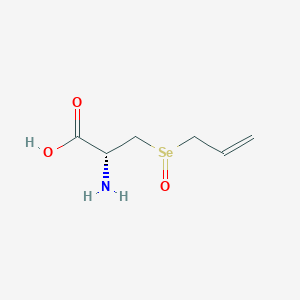
![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
